molecular formula C12H8BrNO3 B1371691 6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1204298-37-2

6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1371691
CAS No.: 1204298-37-2
M. Wt: 294.1 g/mol
InChI Key: LZQUMPLKIIOYFV-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 2-oxo-1H-pyridine-3-carboxylic acid.

    Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and 2-oxo-1H-pyridine-3-carboxylic acid in the presence of a suitable catalyst and solvent. This reaction forms the desired product with high yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high efficiency and yield. The use of automated systems and advanced purification techniques further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with different aromatic groups.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-8-3-1-7(2-4-8)10-6-5-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQUMPLKIIOYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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